molecular formula C10H11FOS B12225197 2-Ethynyl-5-fluorothiophene;oxolane

2-Ethynyl-5-fluorothiophene;oxolane

Cat. No.: B12225197
M. Wt: 198.26 g/mol
InChI Key: GEPQELZGCHNKPL-UHFFFAOYSA-N
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Description

2-Ethynyl-5-fluorothiophene;oxolane is a compound that combines the structural features of both 2-ethynyl-5-fluorothiophene and oxolane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-5-fluorothiophene typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene using molecular fluorine (F₂) at low temperatures, which can yield a mixture of 2- and 3-fluorothiophene . The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated thiophene in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of 2-ethynyl-5-fluorothiophene;oxolane may involve large-scale fluorination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-fluorothiophene;oxolane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethynyl-5-fluorothiophene;oxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethynyl-5-fluorothiophene;oxolane involves its interaction with molecular targets through its ethynyl and fluorine groups. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-5-fluorothiophene;oxolane is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in various scientific fields .

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

2-ethynyl-5-fluorothiophene;oxolane

InChI

InChI=1S/C6H3FS.C4H8O/c1-2-5-3-4-6(7)8-5;1-2-4-5-3-1/h1,3-4H;1-4H2

InChI Key

GEPQELZGCHNKPL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(S1)F.C1CCOC1

Origin of Product

United States

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